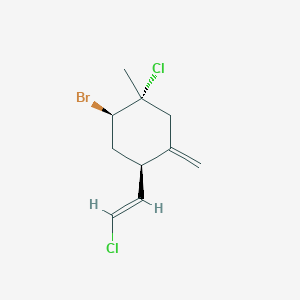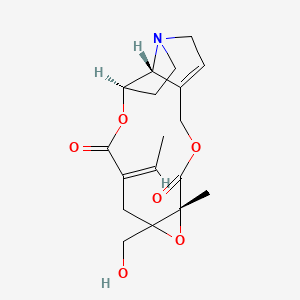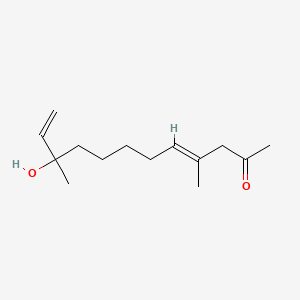
山奈酚 3,7-二葡萄糖苷
描述
Kaempferol 3,7-diglucoside is a flavonol, a type of plant-derived compound . It has been extracted from the plant genus Meconopsis and Morettia philaena . It is a potent antioxidant and has been shown to have an inhibitory effect on lipid peroxidation in a rat model of diabetes . It can inhibit α-amylase, α-glucosidase and Acetylcholinesterase . It also has neuroprotective activity and can slow down differentiated neuronal cells SH-SY5Y from Amyloid β peptide-induced damage .
Synthesis Analysis
Kaempferol 3,7-diglucoside has been identified in the leaf extracts of Evolvulus alsinoides (Linn.) . The plant extracts were obtained by serial exhaustive extraction and successive chromatographic separation . The compound was identified by Spectrophotometry, Chromatography, 1H and 13C Nuclear Magnetic Resonance, carboxylic and hydroxylic hydrolysis . Another study suggests that BcGT-3 can be used for the synthesis of kaempferol 3,7-O-diglucose .Molecular Structure Analysis
The molecular formula of Kaempferol 3,7-diglucoside is C27H30O16 . It has an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da .Chemical Reactions Analysis
While specific chemical reactions involving Kaempferol 3,7-diglucoside are not mentioned in the search results, it’s known that it possesses enzyme inhibition property towards α-amylase, α-glucosidase and Acetylcholinesterase .科学研究应用
农产品副产物的表征
山奈酚 3,7-二葡萄糖苷已在花椰菜农业副产品中得到表征。在一项旨在利用蔬菜处理和商业化废弃物作为潜在生物活性提取物的来源的研究中,它被发现是主要化合物之一 (Llorach 等人,2003).
植物分类学和植物化学
它已在欧洲芥菜和甘蓝的叶和花中被发现。这种化合物与其他黄酮醇苷一起,有助于十字花科植物中的分类分化 (Durkeet 和 Harborne,1973).
抗肿瘤、抗氧化和抗炎活性
山奈酚 3,7-二葡萄糖苷与其他山奈酚苷一起,因其抗肿瘤、抗氧化和抗炎活性而受到研究。这些化合物表现出多种生物活性,并且已探索其酶制剂在治疗中的应用 (Wang 等人,2018).
蕨类植物中的存在
这种化合物已在阿巴拉契阿铁线蕨复合体的不同物种的叶片中被发现,有助于了解蕨类植物中的植物化学多样性和物种特异性状 (Harborne 等人,1973).
在质量控制中的应用
山奈酚 3,7-二葡萄糖苷已被用作藏红花的质量控制中的标记物,有助于评估藏红花产品的真伪和检测掺假 (Guijarro-Díez 等人,2017).
酶法合成
使用微生物 UDP-糖基转移酶对山奈酚 3,7-二葡萄糖苷进行酶法合成,提供了一种更有效和可持续地生产这种化合物的方法 (Ahn 等人,2009).
抗病毒潜力
山奈酚 3,7-二葡萄糖苷与其他相关化合物一起,显示出潜在的抗病毒活性,特别是对 HIV-1,表明其与开发用于 HIV 治疗的新型治疗剂有关 (Behbahani 等人,2014).
人体吸收和排泄
对山奈酚在人体中的吸收、排泄和代谢的研究,特别是来自菊苣等膳食来源,提供了对其生物利用度和潜在健康益处的见解 (Dupont 等人,2004).
抑制糖尿病中的酶
山奈酚 3,7-二葡萄糖苷因其对 α-葡萄糖苷酶的抑制作用而受到研究,α-葡萄糖苷酶是糖尿病治疗中的酶靶点。这项研究强调了山奈酚及其衍生物在糖尿病管理中的潜力 (Peng 等人,2016).
在阿尔茨海默病中的治疗潜力
山奈酚 3,7-二葡萄糖苷在 Evolvulus alsinoides 中的存在及其对阿尔茨海默病相关酶的抑制效力,突出了其在管理这种疾病中的潜力 (Sundaramoorthy 和 Packiam,2020).
作用机制
属性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQVRFGLSBFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paeonoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25615-14-9 | |
| Record name | Paeonoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Paeonoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)
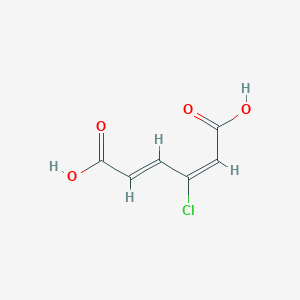



![[11C]Phno](/img/structure/B1236458.png)

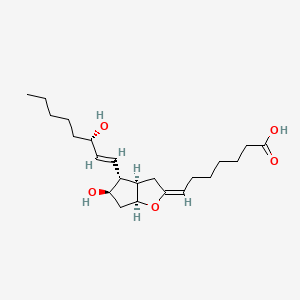
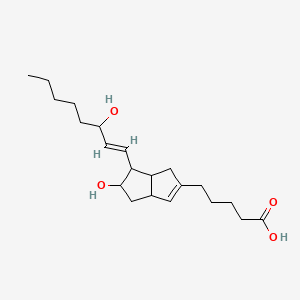
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
